3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chlorine atoms at positions 3 and 6, a furan ring attached via a methylene bridge, and a propynyl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
The synthesis of 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine to introduce chlorine atoms at the 3 and 6 positions. This is followed by the formation of the carboxamide group through the reaction with an appropriate amine. The furan ring is then introduced via a nucleophilic substitution reaction, and the propynyl group is added through an alkylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Preliminary studies suggest it may have anticancer properties by inhibiting specific enzymes involved in cell proliferation.
Industry: It can be used in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell signaling pathways, thereby preventing tumor growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide include other pyridine derivatives with various substituents. Some examples are:
3,6-dichloro-N-(methyl)-N-(prop-2-yn-1-yl)pyridine-2-carboxamide: Lacks the furan ring, which may affect its biological activity.
3,6-dichloro-N-[(furan-2-yl)methyl]-N-(ethyl)pyridine-2-carboxamide: Has an ethyl group instead of a propynyl group, potentially altering its reactivity.
3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-thioamide: Contains a thioamide group, which may confer different chemical properties. The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3,6-dichloro-N-(furan-2-ylmethyl)-N-prop-2-ynylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-2-7-18(9-10-4-3-8-20-10)14(19)13-11(15)5-6-12(16)17-13/h1,3-6,8H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLYBXGVOHODEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CO1)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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